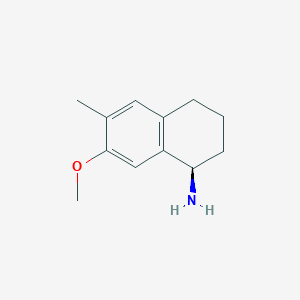
(R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by a methoxy group at the 7th position, a methyl group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Amination: The amine group can be introduced through reductive amination using an appropriate amine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts or resolution methods to obtain the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.
科学研究应用
Chemistry
In chemistry, ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, given its structural similarity to certain neurotransmitters.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
作用机制
The mechanism of action of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The left-handed enantiomer of the compound.
7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxylated derivative.
7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylated derivative.
Uniqueness
®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other derivatives. Its specific functional groups also make it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1R)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChI 键 |
OTOIWTNFTFZKRG-LLVKDONJSA-N |
手性 SMILES |
CC1=CC2=C(C=C1OC)[C@@H](CCC2)N |
规范 SMILES |
CC1=CC2=C(C=C1OC)C(CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
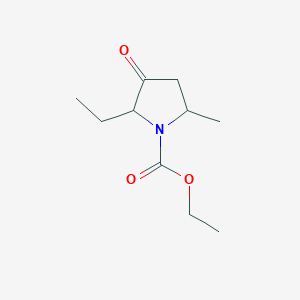
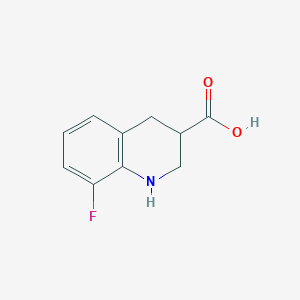


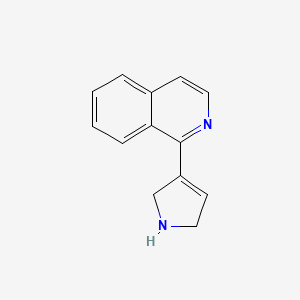

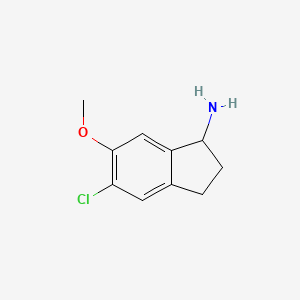
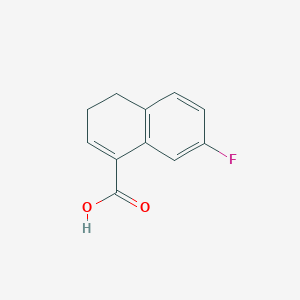
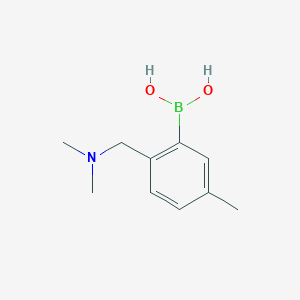
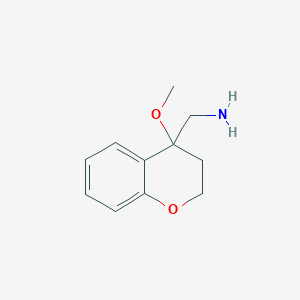


![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
